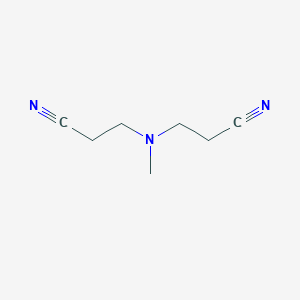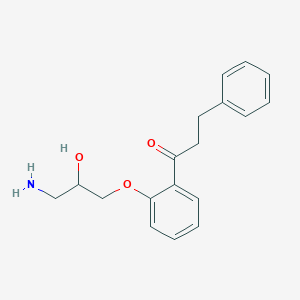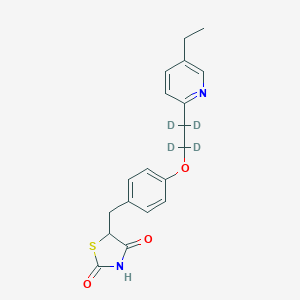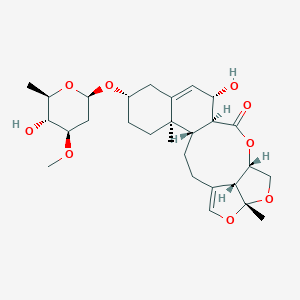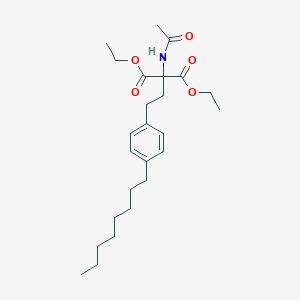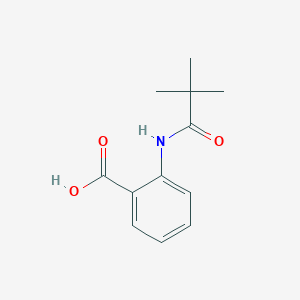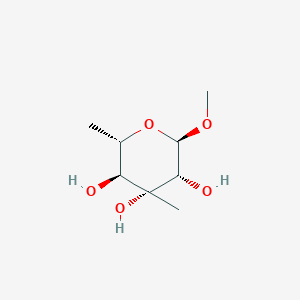
Methyl 6-deoxy-3-methylmannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-deoxy-3-methylmannopyranoside (MDMP) is a carbohydrate molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as biochemistry, medicine, and agriculture. This molecule is a derivative of mannose, which is a naturally occurring sugar found in many fruits and vegetables. The unique structure of MDMP makes it an attractive candidate for various scientific applications.
Wirkmechanismus
The mechanism of action of Methyl 6-deoxy-3-methylmannopyranoside is not fully understood. However, it is believed to interact with specific enzymes and proteins involved in carbohydrate metabolism. It may also modulate the immune system and inhibit the growth of cancer cells.
Biochemische Und Physiologische Effekte
Methyl 6-deoxy-3-methylmannopyranoside has been shown to have various biochemical and physiological effects. It can modulate the expression of genes involved in inflammation and cancer. It can also inhibit the activity of enzymes involved in carbohydrate metabolism. In addition, Methyl 6-deoxy-3-methylmannopyranoside has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-deoxy-3-methylmannopyranoside has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It is also a non-toxic molecule that can be used in various cell-based and animal-based experiments. However, the limitations of Methyl 6-deoxy-3-methylmannopyranoside include its limited solubility in water and its potential to interact with other molecules in the experimental system.
Zukünftige Richtungen
There are several future directions for research involving Methyl 6-deoxy-3-methylmannopyranoside. One area of research is the development of Methyl 6-deoxy-3-methylmannopyranoside-based drugs for the treatment of cancer and inflammation. Another area of research is the use of Methyl 6-deoxy-3-methylmannopyranoside as a plant growth regulator and a source of energy for microorganisms. Additionally, the interactions between Methyl 6-deoxy-3-methylmannopyranoside and specific proteins and enzymes involved in carbohydrate metabolism need to be further elucidated.
Synthesemethoden
The synthesis of Methyl 6-deoxy-3-methylmannopyranoside involves several steps, including the protection of the hydroxyl groups, the formation of the pyranose ring, and the deprotection of the hydroxyl groups. The most common method for synthesizing Methyl 6-deoxy-3-methylmannopyranoside is through the use of chemical reactions, such as acetylation, bromination, and deacetylation. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 6-deoxy-3-methylmannopyranoside has been extensively studied in various scientific fields, including biochemistry, medicine, and agriculture. In biochemistry, Methyl 6-deoxy-3-methylmannopyranoside is used as a substrate for enzymes involved in carbohydrate metabolism. It is also used as a probe for studying the interactions between carbohydrates and proteins. In medicine, Methyl 6-deoxy-3-methylmannopyranoside has potential applications as an anti-inflammatory and anti-cancer agent. In agriculture, Methyl 6-deoxy-3-methylmannopyranoside is used as a plant growth regulator and a source of energy for microorganisms.
Eigenschaften
CAS-Nummer |
104874-61-5 |
|---|---|
Produktname |
Methyl 6-deoxy-3-methylmannopyranoside |
Molekularformel |
C8H16O5 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2R,3R,4R,5S,6S)-2-methoxy-4,6-dimethyloxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5/c1-4-5(9)8(2,11)6(10)7(12-3)13-4/h4-7,9-11H,1-3H3/t4-,5-,6-,7+,8+/m0/s1 |
InChI-Schlüssel |
HOJMKDURBMYBFR-QYYLWSOASA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)OC)O)(C)O)O |
SMILES |
CC1C(C(C(C(O1)OC)O)(C)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC)O)(C)O)O |
Andere CAS-Nummern |
104874-61-5 |
Synonyme |
methyl 6-deoxy-3-methylmannopyranoside methyl evalopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



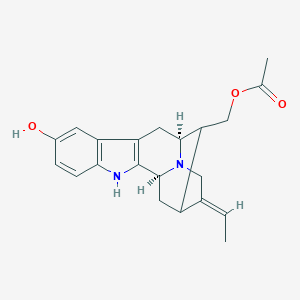

![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)
